2,8-Dimethyl-1-propyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile
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Overview
Description
2,8-Dimethyl-1-propyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a fused pyrrole and indole ring system, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 2,8-Dimethyl-1-propyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile typically involves multiple steps starting from indole-3-carbaldehyde. The process includes the formation of azidoacrylates, followed by cyclization and functional group modifications . Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
2,8-Dimethyl-1-propyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-1-propyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other indole derivatives like indole-3-acetic acid and indole-3-carbinol. Compared to these, 2,8-Dimethyl-1-propyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile stands out due to its unique fused ring structure and specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
922184-70-1 |
---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
2,4-dimethyl-3-propylpyrrolo[2,3-b]indole-1-carbonitrile |
InChI |
InChI=1S/C16H17N3/c1-4-9-19-11(2)13(10-17)15-12-7-5-6-8-14(12)18(3)16(15)19/h5-8H,4,9H2,1-3H3 |
InChI Key |
CROKATLVICEVGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C2=C1N(C3=CC=CC=C32)C)C#N)C |
Origin of Product |
United States |
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